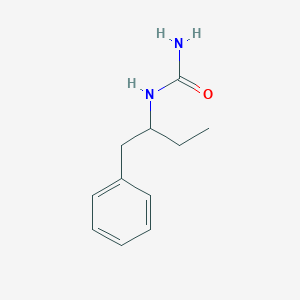

1-phenylbutan-2-ylurea

Description

1-Phenylbutan-2-ylurea is a urea derivative characterized by a phenyl group attached to the first carbon of a butan-2-yl chain, which is further linked to the urea functional group (N–CO–N). Urea derivatives are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility .

Properties

IUPAC Name |

1-phenylbutan-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-10(13-11(12)14)8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZHXWVYCJHBMBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phenylbutan-2-ylurea can be synthesized through several methods. One common approach involves the reaction of aniline with butan-2-yl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Another method involves the reaction of phenyl isocyanate with butan-2-amine. This reaction is also carried out in an organic solvent, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-phenylbutan-2-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carbonyl compounds.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The major products of reduction are amines.

Substitution: The compound can undergo substitution reactions, where the phenyl group or the butan-2-yl group is replaced by other functional groups. Common reagents for substitution reactions include halogens and alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.

Substitution: Halogens, alkylating agents; typically carried out in organic solvents under reflux conditions.

Scientific Research Applications

1-phenylbutan-2-ylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals. It is also used as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-phenylbutan-2-ylurea involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 1-phenylbutan-2-ylurea can be elucidated by comparing it to structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Aryl Group Variations

Substituting the phenyl group with other aromatic systems alters reactivity and biological interactions:

The phenyl group in this compound provides a balance between lipophilicity and electronic effects, distinguishing it from heteroaromatic analogs like benzothiazole or pyridine derivatives, which may exhibit stronger receptor affinity but poorer solubility .

Alkyl Chain Modifications

Varying the alkyl chain length or branching impacts steric hindrance and solubility:

| Compound Name | Alkyl Chain | Key Properties |

|---|---|---|

| N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylurea | Branched hydroxyalkyl | Higher polarity; increased hydrogen bonding |

| 1-(4-Aminobutyl)-3-isobutylurea | Linear butyl | Enhanced flexibility; potential for ionic interactions |

| This compound | Butan-2-yl | Moderate steric bulk; optimal solubility profile |

The butan-2-yl chain in this compound likely offers a compromise between rigidity and flexibility, facilitating interactions with hydrophobic binding pockets while maintaining solubility .

Functional Group Comparisons

Replacing urea with related functional groups alters reactivity and stability:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylcarbamate | Carbamate | Greater hydrolytic stability; reduced hydrogen bonding |

| N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N’-phenylthiourea | Thiourea | Higher acidity; stronger metal coordination |

| This compound | Urea | Strong hydrogen bonding; moderate stability |

The urea group’s hydrogen-bonding capacity makes it superior for targeting biomolecular interfaces compared to carbamates or thioureas, which prioritize stability or metal binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.